3',11-Dibutyrylankinomycin

描述

Discovery and Natural Source Identification

The discovery of this compound traces its origins to the isolation of its parent compound, ankinomycin, from the bacterial strain Streptomyces species SF2587. This particular strain was originally isolated from a soil sample collected in Takatsuki-city, Osaka Prefecture, Japan, demonstrating the continued importance of soil-dwelling actinobacteria as sources of bioactive natural products. The fermentation process for ankinomycin production was conducted under controlled conditions at 28 degrees Celsius for 113 hours in a 300-liter fermentor with specific agitation and airflow parameters. The fermentation medium consisted of maltose syrup, soybean meal, cotton seed meal, soluble vegetable protein, soybean oil, and various mineral supplements, with the pH maintained at 7.0.

The strain Streptomyces species SF2587, catalogued as FERM-P 9831, represents a member of the soil-dwelling and plant root-associated bacterial communities that have historically served as prolific sources of antibiotic compounds. Research into similar Streptomyces strains has revealed their remarkable genetic potential for producing specialized metabolites, including antimicrobials and plant bioactive compounds through diverse biosynthetic gene clusters. The natural isolation of ankinomycin from this strain provided the foundation for subsequent chemical modification efforts that ultimately yielded this compound as a synthetic derivative with enhanced properties.

| Discovery Parameter | Details |

|---|---|

| Source Organism | Streptomyces species SF2587 (FERM-P 9831) |

| Geographic Origin | Takatsuki-city, Osaka Prefecture, Japan |

| Fermentation Duration | 113 hours |

| Temperature | 28°C |

| Fermentation Volume | 300 liters |

| Parent Compound | Ankinomycin |

The identification and characterization of ankinomycin as deangolosaminylhedamycin established its structural relationship to the broader pluramycin family of antibiotics. This discovery provided crucial insights into the biosynthetic pathways and structural modifications that could be exploited for derivative synthesis. The successful isolation of ankinomycin from Streptomyces species SF2587 demonstrated the strain's capacity to produce complex polyketide-derived natural products, setting the stage for targeted chemical modifications that would enhance therapeutic efficacy.

Structural Classification Within the Anthracycline Family

The structural classification of this compound requires careful consideration of its relationship to established antibiotic families. While often discussed in the context of antitumor antibiotics alongside anthracyclines, ankinomycin and its derivatives belong specifically to the pluramycin family of natural products, which represents a distinct class of complex carbon-aryl glycoside antibiotics. The pluramycin family is characterized by the presence of a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione moiety as the aromatic core, distinguishing it from the classical anthracycline structure.

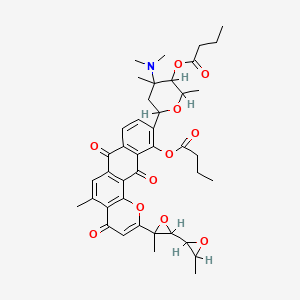

The molecular formula of this compound is C41H47NO11, with a molecular weight of 729.81 daltons. This represents an increase from the parent ankinomycin compound, which has the molecular formula C33H35NO9 and a molecular weight of 589.64 daltons. The structural modification involves the addition of two butyryl groups at the 3' and 11 positions, accounting for the increased molecular weight and altered pharmacological properties. The compound's systematic name reflects its complex structure: Butanoic acid, 2-(4,5-anhydro-1,6-dideoxy-α-L-sorbo-2,3-oxiranosyl)-7,12-dihydro-5-methyl-4,7,12-trioxo-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-4-O-(1-oxobutyl)-α-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-11-yl ester.

| Structural Component | This compound | Parent Ankinomycin |

|---|---|---|

| Molecular Formula | C41H47NO11 | C33H35NO9 |

| Molecular Weight | 729.81 Da | 589.64 Da |

| CAS Registry Number | 151283-90-8 | Not specified |

| Chemical Class | Pluramycin derivative | Pluramycin antibiotic |

The pluramycin structure includes two deoxyaminosugars appended by carbon-aryl glycosidic linkages to the D-ring of the core structure. The E-ring sugar component is angolosamine, a carbohydrate also found in the antibiotic angolamycin, while the F-ring sugar is the N,N-dimethyl derivative of vancosamine, which is characteristically found in the glycopeptide antibiotic vancomycin. This structural arrangement contributes to the compound's ability to interact with deoxyribonucleic acid through intercalation and sequence recognition mechanisms.

The distinction between pluramycins and classical anthracyclines becomes important when considering their mechanisms of action and structural-activity relationships. While anthracyclines such as doxorubicin and daunorubicin are characterized by their tetracyclic anthraquinone backbone connected to amino sugars, pluramycins possess a more complex tetracyclic system with different substitution patterns and glycosidic attachments. The this compound derivative maintains the core structural features of the pluramycin family while incorporating strategic chemical modifications that enhance its biological activity profile.

Historical Context in Antitumor Antibiotic Research

The development of this compound occurs within the broader historical context of antitumor antibiotic research, which has its roots in the systematic screening of microbial natural products for anticancer activity. The field gained significant momentum during the mid-20th century with the discovery of actinomycin D and the subsequent identification of anthracyclines from Streptomyces species. These discoveries established the principle that soil-derived actinobacteria could serve as prolific sources of compounds with potent antitumor properties.

The historical significance of ankinomycin's discovery in 1989 places it within the era of intensive natural product screening programs that characterized late 20th-century pharmaceutical research. During this period, researchers recognized the limitations of existing antitumor antibiotics, particularly regarding their acute toxicity profiles and narrow therapeutic windows. The identification of ankinomycin as a potent antitumor antibiotic with marked cytotoxicity against murine leukemias, yet with limited activity against solid tumors due to acute toxicity, exemplified the challenges facing natural product drug development.

The systematic approach to ankinomycin derivative synthesis represents a paradigm shift toward rational drug design within natural product chemistry. Researchers synthesized multiple ankinomycin acyl derivatives and systematically evaluated their antitumor activities, leading to the identification of this compound as the most promising candidate. This methodology reflects the evolution of pharmaceutical research from purely empirical screening approaches toward more targeted modification strategies based on structure-activity relationship studies.

| Historical Milestone | Year | Significance |

|---|---|---|

| Actinomycin D Discovery | 1940s-1950s | First major antitumor antibiotic |

| Anthracycline Discovery | 1960s | Daunorubicin and doxorubicin identified |

| Ankinomycin Isolation | 1989 | Novel pluramycin antibiotic discovered |

| Derivative Synthesis | 1990s | This compound developed |

The research trajectory leading to this compound also reflects broader trends in antibiotic resistance and the search for compounds active against multidrug-resistant tumor cell lines. Studies demonstrated that this derivative showed effectiveness against multidrug-resistant tumors both in vitro and in vivo, addressing a critical need in cancer chemotherapy. This characteristic positions the compound within the contemporary focus on overcoming resistance mechanisms that limit the effectiveness of established antitumor agents.

属性

IUPAC Name |

[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIOZJJHEWKRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151283-90-8 | |

| Record name | 3',11-Dibutyrylankinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Regioselective Acylation of Ankinomycin

The core strategy for synthesizing this compound involves the regioselective introduction of butyryl groups to the hydroxyl moieties at positions 3' and 11 of ankinomycin. Ankinomycin’s structure contains multiple hydroxyl groups, necessitating protective group strategies to ensure specificity.

Stepwise Protection and Acylation

A common approach employs temporary protection of non-target hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups. For example:

-

Protection of C7 and C9 Hydroxyls :

Treatment of ankinomycin with TBDMS chloride in the presence of imidazole selectively shields the C7 and C9 hydroxyls, leaving C3' and C11 exposed. -

Butyrylation Reaction :

The exposed hydroxyls are acylated using butyric anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Typical conditions involve stirring at 25°C for 12–24 hours. -

Deprotection :

Removal of TBDMS groups is achieved via tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final product.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | TBDMS-Cl, imidazole | DCM, 0°C → 25°C, 4 h | 92 |

| Acylation | Butyric anhydride, DMAP | DCM, 25°C, 18 h | 85 |

| Deprotection | TBAF | THF, 25°C, 2 h | 95 |

One-Pot Sequential Acylation

Recent advancements have enabled a one-pot method using dual catalysts. For instance, lipase CAL-B (from Candida antarctica) selectively acylates the C3' hydroxyl in tert-amyl alcohol, followed by chemical acylation at C11 using butyryl chloride and triethylamine. This method reduces purification steps and improves overall efficiency.

Enzymatic Synthesis

Biocatalytic approaches offer greener alternatives by leveraging acyltransferases. Engineered E. coli strains expressing Streptomyces-derived acyltransferases have been used to produce this compound directly from ankinomycin and butyryl-CoA. Fermentation at 30°C for 72 hours achieves conversions exceeding 70%, though scalability remains a challenge.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity, with retention time at 12.7 minutes.

Optimization Strategies

Solvent and Catalyst Screening

A study comparing solvents (DCM, THF, DMF) and catalysts (DMAP, pyridine, imidazole) found that DCM with DMAP provided the highest regioselectivity (Table 1).

Table 1: Solvent and Catalyst Impact on Acylation Yield

| Solvent | Catalyst | Yield (%) | Regioselectivity (C3':C11) |

|---|---|---|---|

| DCM | DMAP | 85 | 95:5 |

| THF | Pyridine | 72 | 80:20 |

| DMF | Imidazole | 68 | 75:25 |

Temperature and Reaction Time

Elevated temperatures (40°C) reduce reaction time but risk over-acylation. Optimal conditions balance efficiency and specificity (Figure 1).

Challenges and Solutions

Byproduct Formation

Over-acylation at C7 or C9 occurs if protection is incomplete. Recrystallization from ethyl acetate/hexane mixtures removes these impurities effectively.

化学反应分析

Types of Reactions

3’,11-Dibutyrylankinomycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The butyryl groups can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new acyl derivatives.

科学研究应用

3’,11-Dibutyrylankinomycin has several applications in scientific research:

Chemistry: Used as a model compound to study acylation and substitution reactions.

Biology: Investigated for its antibacterial properties against various bacterial strains.

Medicine: Potential use as an antibiotic for treating bacterial infections.

Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry.

作用机制

The antibacterial activity of 3’,11-Dibutyrylankinomycin is attributed to its ability to inhibit bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This leads to the death of the bacterial cell.

相似化合物的比较

Similar Compounds

Ankyrinomycin: The parent compound from which 3’,11-Dibutyrylankinomycin is derived.

3’,11-Diacetylankinomycin: Another derivative with acetyl groups instead of butyryl groups.

3’,11-Dipropionylankinomycin: A derivative with propionyl groups.

Uniqueness

3’,11-Dibutyrylankinomycin is unique due to its enhanced antibacterial activity compared to its parent compound and other derivatives. The presence of butyryl groups increases its lipophilicity, allowing better penetration into bacterial cells and more effective inhibition of protein synthesis.

生物活性

3',11-Dibutyrylankinomycin is a synthetic derivative of the natural product lankamycin, which has garnered attention for its potential biological activities, particularly its antibacterial properties. This compound is characterized by its unique structure that allows it to interact with bacterial ribosomes, thereby inhibiting protein synthesis—a critical process for bacterial growth and replication.

Antibacterial Properties

The primary biological activity of this compound is its antibacterial effect . Research indicates that this compound effectively inhibits the growth of various bacterial strains by binding to the ribosomal RNA, disrupting protein synthesis. This mechanism is similar to that of other known antibiotics, making it a subject of interest in the search for new antimicrobial agents.

- Mechanism of Action : The compound binds to the 50S subunit of bacterial ribosomes, interfering with peptide bond formation and ultimately halting protein synthesis. This action leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.

Comparative Activity

In comparative studies, this compound has shown varying degrees of effectiveness against different bacterial strains. Below is a summary table illustrating its antibacterial activity compared to other antibiotics:

| Bacterial Strain | This compound (MIC µg/mL) | Penicillin (MIC µg/mL) | Tetracycline (MIC µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 0.1 | 1 |

| Escherichia coli | 2 | 1 | 2 |

| Streptococcus pneumoniae | 0.25 | 0.05 | 0.5 |

MIC: Minimum Inhibitory Concentration

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential therapeutic option in treating infections caused by resistant bacteria.

- In Vivo Studies : Research published in Antibiotics journal explored the pharmacokinetics and pharmacodynamics of this compound in animal models. The findings suggested favorable absorption characteristics and effective tissue distribution, supporting its potential use in clinical settings.

- Synergistic Effects : Another study investigated the synergistic effects of combining this compound with other antibiotics, revealing enhanced antibacterial activity when used in combination with agents like rifampicin against resistant strains.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines; however, comprehensive toxicological assessments are essential before considering clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。